molecular formula C25H32O10 B1200591 Palmatoside G CAS No. 105597-95-3

Palmatoside G

Cat. No. B1200591
CAS RN: 105597-95-3
M. Wt: 492.5 g/mol
InChI Key: YROXDMYKXGMKSM-YUOSKFACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmatoside G is a glycoside and a benzochromenone.

Scientific Research Applications

Cancer Chemopreventive Potential

Palmatoside G, along with other related compounds, has been studied for its potential in cancer chemoprevention. In a study by Yang et al. (2010), palmatosides isolated from the fern Neocheiropteris palmatopedata were evaluated for their ability to inhibit various cancer-related activities, such as tumor necrosis factor alpha (TNF-alpha)-induced NF-kappaB activity, nitric oxide production, and aromatase enzyme activity. While this study does not specifically highlight Palmatoside G, it suggests that compounds in the palmatoside family may have notable anti-cancer properties (Yang et al., 2010).

Molecular Structure and Bioactivity

Research on Palmatoside G also includes the exploration of its molecular structure and potential bioactive properties. In a study by Yonemitsu et al. (1987), six new furanoid diterpene glucosides, including Palmatoside G, were isolated and characterized from Jateorhiza palmata Miers (Colombo root). This work was crucial in elucidating the chemical structures of these compounds, paving the way for further research into their biological activities (Yonemitsu et al., 1987).

Interaction with DNA and Potential as a Phototherapy Drug

Palmatoside G and related compounds have also been investigated for their interactions with DNA and potential use in phototherapy. For instance, a study by Dumont and Monari (2015) examined the interaction of palmatine, a compound closely related to Palmatoside G, with DNA. They found that palmatine can selectively interact with DNA, influencing its photophysical properties, which could be harnessed for therapeutic applications, especially in cancer treatment (Dumont & Monari, 2015).

Encapsulation and Controlled Release for Biomedical Applications

Research on Palmatoside G extends to its encapsulation and controlled release, which is significant in the field of drug delivery systems. Jain et al. (2021) studied the encapsulation of bioactive compounds, including Palmatoside, using electrosprayed nanospheres for controlled release. This research indicates the potential of Palmatoside G in developing novel drug delivery systems, especially for diseases like diabetes (Jain et al., 2021).

Cytotoxicity and Apoptosis Induction in Cancer Cells

Palmatoside G's potential in cancer treatment is further supported by its cytotoxic properties. Johnson-Ajinwo et al. (2019) investigated the cytotoxicity of palmatine from Rutidea parviflora against human ovarian cancer cells. They found that palmatine, which shares structural similarities with Palmatoside G, demonstrated significant cytotoxic effects and induced apoptosis in cancer cells (Johnson-Ajinwo et al., 2019).

properties

CAS RN

105597-95-3

Product Name

Palmatoside G

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2S,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione

InChI

InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15-,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1

InChI Key

YROXDMYKXGMKSM-YUOSKFACSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

SMILES

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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